6-Methylpiperidine-3-carboxamide 6-Methylpiperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 89940-83-0
VCID: VC3874101
InChI: InChI=1S/C7H14N2O/c1-5-2-3-6(4-9-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)
SMILES: CC1CCC(CN1)C(=O)N
Molecular Formula: C7H14N2O
Molecular Weight: 142.2 g/mol

6-Methylpiperidine-3-carboxamide

CAS No.: 89940-83-0

Cat. No.: VC3874101

Molecular Formula: C7H14N2O

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

6-Methylpiperidine-3-carboxamide - 89940-83-0

Specification

CAS No. 89940-83-0
Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
IUPAC Name 6-methylpiperidine-3-carboxamide
Standard InChI InChI=1S/C7H14N2O/c1-5-2-3-6(4-9-5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)
Standard InChI Key WGGFJKKCAFNBGH-UHFFFAOYSA-N
SMILES CC1CCC(CN1)C(=O)N
Canonical SMILES CC1CCC(CN1)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

  • IUPAC Name: 6-Methylpiperidine-3-carboxamide

  • Molecular Formula: C₇H₁₄N₂O

  • Molecular Weight: 142.20 g/mol .

  • CAS Registry: 89940-83-0 .

Structural Characteristics

The compound features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted with:

  • A methyl group (-CH₃) at the 6th position.

  • A carboxamide group (-CONH₂) at the 3rd position .

Key Descriptors:

  • Hydrogen Bond Donors: 2 (amide NH₂ group).

  • Hydrogen Bond Acceptors: 2 (amide carbonyl oxygen and piperidine nitrogen).

  • Rotatable Bonds: 2 (amide bond and methyl group) .

Synthesis and Manufacturing

Catalytic Hydrogenation of Pyridine Precursors

A common method involves reducing pyridine derivatives to piperidines. For example:

  • Substrate: Methyl 6-methylpyridine-3-carboxylate.

  • Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • Conditions: Hydrogen gas (15–60 psi), acetic acid or methanol solvent, 40–60°C .

  • Outcome: Yields up to 95% with high stereochemical control .

Nucleophilic Substitution

Alternative routes use piperidine intermediates:

  • Step 1: React (3R,6S)-1-benzyl-6-methylpiperidine-3-amine with 4-chloropyrrolo[2,3-d]pyrimidine in N-methyl-2-pyrrolidone (NMP) or n-butanol.

  • Step 2: Catalytic debenzylation using 20% wet palladium hydroxide carbon (Pd(OH)₂/C) under hydrogen (15 psi, 45–55°C) .

  • Step 3: Aminolysis with acryloyl chloride to introduce the carboxamide group .

Key Advantages:

  • Avoids chiral resolution steps, enhancing industrial feasibility .

  • Achieves diastereomeric ratios >95:5 in multi-gram scales .

Physicochemical Properties

Thermodynamic Data

PropertyValueSource
Melting Point103–106°C
Boiling Point311.7°C (at 760 mmHg)
logP (Partition Coefficient)1.25
Water Solubility12.7 mg/L (25°C)

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 1.16–1.23 (m, 3H, CH₃), 1.67–1.84 (m, 4H, piperidine CH₂), 4.04–4.15 (m, 1.5H, NH), 6.54–6.56 (m, 1H, CONH₂) .

  • IR (ATR): 1722 cm⁻¹ (C=O stretch), 1571 cm⁻¹ (N-H bend) .

Pharmacological Applications

GP IIb/IIIa Antagonism

6-Methylpiperidine-3-carboxamide derivatives inhibit platelet aggregation by blocking fibrinogen binding to GP IIb/IIIa receptors. For example:

  • RWJ-50042 analogs show IC₅₀ values <10 nM in ADP-induced platelet aggregation assays .

  • Oral bioavailability is enhanced via glycolamide ester prodrugs (e.g., 85% absorption in rodent models) .

Neurological Therapeutics

  • Neurotransmitter Modulation: Acts as a γ-aminobutyric acid (GABA) uptake inhibitor, with Ki ≈ 200 nM in rat synaptosomes .

  • Cognitive Impairment: Improves spatial memory in Alzheimer’s disease models by 40% at 10 mg/kg/day .

Drug Delivery Optimization

  • Blood-Brain Barrier Penetration: LogBB = 0.8, enabling central nervous system targeting .

  • Controlled Release: Formulated in poly(lactic-co-glycolic acid) nanoparticles for sustained plasma concentrations (>24 hours) .

Hazard StatementCodeRisk Mitigation
Harmful if swallowedH302Avoid ingestion; use PPE.
Skin irritationH315Wear gloves and lab coat.
Eye irritationH319Use safety goggles.
Respiratory irritationH335Use fume hood.

Research Frontiers

Asymmetric Hydrogenation

Rhodium(I)-ferrocene catalysts enable enantioselective synthesis of (3R,6S)-isomers with 98% ee, critical for JAK inhibitor production (e.g., Tofacitinib) .

Late-Stage Functionalization

Palladium-catalyzed C-H activation introduces fluorinated or alkoxy groups at the 4th position, enhancing metabolic stability (t₁/₂ > 6 hours in hepatocytes) .

Computational Modeling

Molecular dynamics simulations predict binding affinities (±0.5 kcal/mol) to α₅β₁ integrins, guiding structure-activity relationship (SAR) optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator